1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea
Description
This compound is a urea derivative featuring a 2,4-dimethylphenyl group and a pyrimidin-ethylamine scaffold linked to a pyridin-2-ylamino moiety. The pyridinyl and pyrimidinyl groups may enhance interactions with biological targets, while the dimethylphenyl substituent contributes to hydrophobicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-14-7-8-17(15(2)12-14)27-21(29)24-11-10-23-19-13-20(26-16(3)25-19)28-18-6-4-5-9-22-18/h4-9,12-13H,10-11H2,1-3H3,(H2,24,27,29)(H2,22,23,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUVIJCEKSAONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- In contrast, Compound A’s trifluoromethyl (-CF₃) and fluoro substituents are electron-withdrawing, which may enhance binding to electron-rich targets . Compound B’s 3-chlorophenyl group introduces a halogen bond donor, improving target affinity but reducing solubility .
- Heterocyclic Moieties: The pyridin-2-ylamino group in the target compound offers hydrogen-bonding sites for target engagement. Compound A’s fused furopyrimidine system increases rigidity, possibly improving binding specificity . Compound B’s pyrrolidinyl group introduces a bulky, flexible amine, which may enhance solubility but limit access to sterically restricted binding pockets .
Hydrophobicity vs. Solubility :
- The target compound’s balance of hydrophobic (dimethylphenyl) and polar (pyridine/pyrimidine) groups suggests moderate bioavailability. Compound A’s -CF₃ and methoxy groups skew toward lipophilicity, favoring CNS penetration but risking metabolic challenges. Compound B’s pyrrolidinyl group likely improves aqueous solubility, a common trait of cyclic amines .
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